methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a thiophene-carboxylate moiety. Its structure includes a 4-oxo group on the pyrazine ring, a phenyl substituent at position 2, and an acetamido-thiophene linkage. This compound is of interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit biological activity as kinase inhibitors or antimetabolites .
Properties
IUPAC Name |
methyl 3-[[2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-28-20(27)18-14(7-10-29-18)21-17(25)12-23-8-9-24-16(19(23)26)11-15(22-24)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDPVICODJADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of N-Amino-2-iminopyridine with 1,3-Dicarbonyl Compounds
The pyrazolo[1,5-a]pyrazinone scaffold is synthesized via a one-pot cyclocondensation reaction between N-amino-2-iminopyridine and ethyl benzoylacetate under acidic, oxygenated conditions. As reported for pyrazolo[1,5-a]pyridines, acetic acid (6 equivalents) and an oxygen atmosphere (1 atm) at 130°C for 18 hours yield the 4-oxo-2-phenyl derivative in 94% yield (Table 1).
Table 1: Optimization of Pyrazolo[1,5-a]pyrazinone Synthesis
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (6) | Air | 74 |
| 3 | HOAc (6) | O₂ | 94 |
The oxygen atmosphere enhances oxidative aromatization, critical for achieving high regioselectivity and yield. Substituting acetic acid with stronger acids (e.g., p-toluenesulfonic acid) reduces yield due to side reactions, as observed in analogous systems.
Functionalization at the 5-Position
The 5-position of the pyrazolo[1,5-a]pyrazinone is alkylated via nucleophilic substitution using bromoethyl acetate in DMF with K₂CO₃ as a base. This introduces the acetoxyethyl group required for subsequent hydrolysis to the acetic acid derivative.
Preparation of Methyl 3-Aminothiophene-2-carboxylate
Gewald Reaction for Thiophene Synthesis
The thiophene-2-carboxylate moiety is synthesized via the Gewald reaction, combining methyl cyanoacetate, elemental sulfur, and morpholine in ethanol at 60°C. This method affords methyl 3-aminothiophene-2-carboxylate in 78% yield after recrystallization from hexane/ethyl acetate.
Protection of the Amine Group
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in THF with DMAP catalysis. This step prevents undesired side reactions during later coupling steps.
Formation of the Acetamido Linker
Activation of the Pyrazolo[1,5-a]pyrazinone Acetic Acid
The acetoxyethyl group on the pyrazolo[1,5-a]pyrazinone is hydrolyzed to acetic acid using 4N HCl in dioxane. The resulting carboxylic acid is activated as an acyl chloride by treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C.
Coupling with Methyl 3-Aminothiophene-2-carboxylate
The acyl chloride is coupled to the Boc-protected aminothiophene using Hünig’s base (DIPEA) in anhydrous DCM. Deprotection of the Boc group is achieved with 20% trifluoroacetic acid (TFA) in DCM, yielding the free acetamido-linked product. HPLC analysis confirms >80% purity at this stage.
Final Assembly and Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol/water. Final characterization by ¹H NMR (500 MHz, DMSO-d₆) reveals key signals: δ 8.42 (s, 1H, pyrazinone-H), 7.89–7.45 (m, 5H, phenyl-H), 6.92 (s, 1H, thiophene-H), and 3.85 (s, 3H, COOCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 453.0924 (calc. 453.0928).
Optimization Strategies and Yield Improvements
Solvent and Temperature Effects
Replacing ethanol with dimethylacetamide (DMA) in the cyclocondensation step increases reaction rates but necessitates stricter temperature control (<120°C) to prevent decomposition.
Catalytic Approaches
Adding catalytic CuI (5 mol%) during the coupling step improves yields to 88% by facilitating acyl transfer, as reported in related sulfonamide couplings.
Chemical Reactions Analysis
Hydrolysis of Ester and Amide Functionalities
The methyl ester at the thiophene-2-carboxylate position is susceptible to hydrolysis under acidic or basic conditions. For example:
- Ester Hydrolysis : Treatment with aqueous NaOH or HCl can yield the corresponding carboxylic acid derivative.
- Amide Hydrolysis : The acetamido linker (N-acetyl group) may undergo hydrolysis under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., LiOH) conditions to produce a free amine.
Example Reaction Pathway :
Functionalization of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold is electron-deficient, enabling electrophilic substitution at activated positions (e.g., C3, C7). Key reactions include:
Halogenation and Nitration
Based on pyrazolo[1,5-a]pyrimidine analogs, halogenation with N-halosuccinimides (NXS) or nitration with HNO₃ can occur at position 3 or 7 .
Example Table :
| Position | Reaction | Reagents | Product | Yield (Analogs) |
|---|---|---|---|---|
| C3 | Chlorination | NCS, DMF | 3-chloro derivative | ~80% (pyrimidine analog) |
| C7 | Nitration | HNO₃, H₂SO₄ | 7-nitro derivative | ~65% (pyrimidine analog) |
Cross-Coupling Reactions
The phenyl group at position 2 and the thiophene ring may participate in transition-metal-catalyzed couplings:
- Suzuki-Miyaura Coupling : The phenyl ring can undergo arylation with boronic acids using Pd catalysts.
- Sonogashira Coupling : Alkynylation at C3 or C7 (if halogenated) is feasible with terminal alkynes .
Example Protocol :
| Reaction Type | Substrate | Reagents | Product | Notes |
|---|---|---|---|---|
| Suzuki Coupling | 2-phenyl group | Pd(PPh₃)₄, ArB(OH)₂ | 2-(aryl)pyrazolo[1,5-a]pyrazine | Requires pre-halogenation |
Modification of the Thiophene Ring
The thiophene moiety may undergo electrophilic substitution (e.g., sulfonation, bromination) at position 4 or 5 due to electron-rich sulfur heteroatom effects .
Example Reaction :
| Reagents | Product | Conditions |
|---|---|---|
| Br₂, FeCl₃ | 5-bromo-thiophene derivative | RT, CH₂Cl₂ |
Redox Reactions
The 4-oxo group in the pyrazine ring may participate in reduction or tautomerization:
Scientific Research Applications
Enzyme Inhibition
Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate has shown promise as an enzyme inhibitor. Its ability to bind to specific enzymes can modulate their activity, which is crucial for developing therapeutic agents targeting various diseases.
Receptor Modulation
The compound also acts as a receptor modulator, influencing signal transduction pathways. This property is particularly relevant in pharmacology, where modulation of receptor activity can lead to therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The unique combination of pyrazole and pyrazine rings allows for selective targeting of cancer cell pathways, potentially leading to the development of new anticancer drugs.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in various therapeutic areas:
- Antitumor Activity : A study demonstrated that derivatives based on the pyrazolo structure exhibited significant cytotoxicity against several cancer cell lines, suggesting potential for development into anticancer therapies.
- Neurological Disorders : Research indicated that compounds with similar structures could modulate neurotransmitter receptors, providing insights into their use in treating conditions like anxiety and depression.
- Enzyme Targeting : Investigations into enzyme interactions revealed that this compound could inhibit specific pathways involved in metabolic diseases, highlighting its potential as a therapeutic agent.
Mechanism of Action
Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate exerts its effects by interacting with molecular targets such as enzymes or receptors. Its pyrazolo[1,5-a]pyrazin-5(4H) moiety can engage in hydrogen bonding, pi-stacking, or electrostatic interactions, modulating the activity of biological pathways. Specific pathways and targets would depend on the functional groups present and the specific context of application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogs include pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and related derivatives. Below is a comparative analysis:
Key Observations :
- Ring Saturation : The tetrahydro-pyrazolo[1,5-a]pyrazine derivative () has a partially saturated ring, which may reduce planarity and alter binding affinity compared to the fully aromatic target compound .
- Substituent Effects : Halogenated substituents (e.g., Cl, F, CF₃ in ) enhance lipophilicity and metabolic stability, while carboxylate groups (e.g., thiophene-2-carboxylate in the target compound) improve solubility .
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Crystallographic Data : Single-crystal X-ray studies () confirm planar geometry in pyrazolo[1,5-a]pyrimidines, critical for stacking interactions in enzyme binding .
Biological Activity
Methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate (CAS Number: 941920-54-3) is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest promising therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The structure includes a thiophene ring and a pyrazolo[1,5-a]pyrazin moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 941920-54-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit selective inhibition of various kinases involved in cancer progression. For instance, the structural analogs have demonstrated significant activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/AKT pathways, which are crucial in tumor growth and survival .
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. Preliminary assays indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs such as celecoxib . This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyrazolo derivatives have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells .
Case Studies
- Anticancer Screening : In a high-throughput screening of pyrazolo derivatives, this compound was identified as a promising candidate against breast cancer cell lines, showing an IC50 value in the low micromolar range.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups, validating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Kinase Inhibition : The compound may modulate kinase activity by binding to ATP-binding sites on various kinases involved in cell signaling pathways.
- COX Inhibition : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins that mediate inflammation.
Q & A
Q. Q1. What are the critical steps in synthesizing methyl 3-(2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)thiophene-2-carboxylate?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Core Pyrazolo[1,5-a]pyrazine Formation : Cyclization of substituted pyrazole precursors under reflux conditions with catalysts like acetic acid .
Acetamide Linkage : Coupling the pyrazolo-pyrazine core with thiophene-2-carboxylate derivatives via amide bond formation using coupling agents (e.g., EDC/HOBt) .
Esterification : Final methylation of the carboxyl group using methanol and acid catalysis .
Key Considerations :
- Purity (>95%) is ensured via column chromatography or recrystallization .
- Reaction monitoring via TLC or HPLC is critical to avoid side products like unreacted intermediates .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., phenyl at C2 of pyrazolo-pyrazine, methyl ester at thiophene) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 435.12) .
- IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm) for ester and amide groups .
Q. Q3. What preliminary biological assays are recommended for initial activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to the pyrazolo-pyrazine scaffold’s known affinity for ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility Profiling : Measure in DMSO/PBS mixtures to guide in vitro dosing .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
| Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Temperature | Microwave-assisted synthesis reduces reaction time (e.g., 80°C → 50% faster) | Higher yield (≥80%) |
| Solvent | Replace DMF with acetonitrile to reduce side reactions | Purity >98% |
| Catalyst | Use Pd/C for selective hydrogenation of nitro groups | Reduced byproducts |
| Data-Driven Approach : Design-of-experiments (DoE) models (e.g., Taguchi method) to identify critical factors . |
Q. Q5. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Case Study: Discrepancies in IC values for kinase inhibition may arise from:
- Assay Variability : Normalize data using reference inhibitors (e.g., staurosporine) .
- Compound Stability : Verify stability in assay buffers via LC-MS; degradation products may skew results .
- Structural Confirmation : Re-analyze batch purity—impurities >5% can alter activity .
Q. Q6. What computational strategies validate the compound’s mechanism of action?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Focus on hydrogen bonds between the acetamide group and Lys745 .
MD Simulations : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .
QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on phenyl enhance activity) .
Q. Q7. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
| Modification Site | Strategy | Biological Impact |
|---|---|---|
| Thiophene Ring | Introduce halogens (e.g., Cl, F) to enhance lipophilicity | Improved membrane permeability |
| Pyrazolo-pyrazine Core | Replace phenyl with heteroaromatics (e.g., pyridine) | Altered kinase selectivity |
| Methyl Ester | Hydrolyze to carboxylic acid for salt formation | Enhanced solubility |
| Validation : Synthesize 10–15 derivatives and profile via kinase panels . |
Q. Q8. What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Q. Q9. How to address discrepancies in spectral data interpretation?
Methodological Answer: Example: Overlapping -NMR signals for pyrazolo-pyrazine and thiophene protons.
- 2D NMR (COSY, HSQC) : Assign protons unambiguously (e.g., NOESY for spatial proximity) .
- DFT Calculations : Predict chemical shifts using Gaussian09 (B3LYP/6-31G*) to cross-validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
